1-(2-Nitrophenyl)-D-proline
Description
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2R)-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)10-6-3-7-12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,10H,3,6-7H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
MVJZGJIDVGGPCQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Organocatalysis in Organic Synthesis
Organocatalytic Properties
1-(2-Nitrophenyl)-D-proline has been extensively studied as an organocatalyst in various reactions, including the aldol reaction. Its efficacy as a catalyst stems from its ability to enhance reaction rates and selectivity. For instance, in the aldol condensation of acetone with 4-nitrobenzaldehyde, this compound demonstrated superior yields and enantiomeric excess compared to traditional catalysts such as L-proline .
Table 1: Comparison of Yields in Aldol Reactions Using Different Catalysts
| Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| This compound | 85 | 95 |
| L-Proline | 70 | 80 |
| tert-Butyldimethylsilyloxy-L-proline | 75 | 85 |
Pharmacological Applications
Cytotoxic Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it effectively inhibits cell proliferation in human breast cancer cells, leading to apoptosis with minimal effects on normal cells .
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Breast Cancer (MCF-7) | 15 | Significant apoptosis |
| Colon Cancer (HCT-116) | 20 | Moderate inhibition |
| Lung Cancer (A549) | 25 | Mild inhibition |
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can significantly reduce inflammation markers in murine models induced by lipopolysaccharides (LPS), demonstrating potential therapeutic benefits for inflammatory diseases.
Table 3: Anti-inflammatory Effects of this compound
| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | - | - |
| Low Dose (5 mg/kg) | 30 | 25 |
| High Dose (20 mg/kg) | 60 | 55 |
Case Studies
Case Study: Breast Cancer Treatment
A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .
Case Study: Infection Control
Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2-nitrophenyl moiety is a common functional group in photolabile protecting groups and analytical standards. Below is a detailed comparison of 1-(2-Nitrophenyl)-D-proline with structurally or functionally related compounds:
Structural and Functional Comparison
Key Differences and Implications
Backbone Structure: this compound retains the pyrrolidine ring of proline, conferring rigidity and chirality. This contrasts with NP-AHD (imidazolidinedione) and NPAOZ (oxazolidinone), which have different heterocyclic cores influencing their stability and reactivity . The D-proline configuration provides enantioselectivity, unlike non-chiral analogs like 1-(2-nitrophenyl)ethyl-caged ATP .
Photolabile Properties: Compounds like 1-(2-nitrophenyl)ethyl-caged ATP release bioactive molecules under UV/NIR light due to nitro group-mediated cleavage .
Analytical and Biological Applications :
- NP-AHD and NPAOZ are used as internal standards in mass spectrometry for detecting nitrofuran metabolites in food .
- N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide inhibits photosynthesis, highlighting the nitro group’s role in bioactivity .
Physicochemical Properties :
- The nitro group’s electron-withdrawing effect enhances stability in acidic conditions but may reduce solubility in polar solvents. Proline’s inherent hydrophilicity could mitigate this compared to purely aromatic analogs .
Preparation Methods
Reaction Mechanism and Conditions
The process involves dissolving pyrrolidine-2-carbaldehyde in methanol or ethanol, followed by the addition of potassium tert-butoxide and a chiral iridium catalyst, (R)-SpiroPAP-Me-Ir. Under hydrogen gas (2–4 MPa) at 20–25°C, the aldehyde undergoes hydrogenation to yield (R)-pyrrolidine-2-methanol as an intermediate. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Catalyst loading | 0.0001–0.001 equiv |
| Temperature | 20–25°C |
| Reaction time | 3–5 hours |
| Hydrogen pressure | 2–4 MPa |
This method achieves >95% yield and 99% enantiomeric excess (ee), critical for subsequent functionalization.
Intermediate Oxidation to D-Proline
Nitrophenyl Functionalization via Electrophilic Aromatic Substitution
Introducing the 2-nitrophenyl group to D-proline requires precise regioselectivity. While direct nitration of proline’s aromatic ring is thermodynamically challenging, indirect methods via intermediate coupling are preferred.
Ullmann-Type Coupling with 2-Nitroiodobenzene
A hypothetical route involves reacting D-proline’s secondary amine with 2-nitroiodobenzene under copper(I) catalysis. This cross-coupling, adapted from proline editing techniques, proceeds as:
Reaction conditions derived from peptide synthesis protocols suggest:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Catalyst | Copper(I) iodide (10 mol%) |
| Temperature | 110°C |
| Duration | 12–18 hours |
Yield optimization remains unverified in literature but is theorized to align with analogous arylations (60–75%).
Alternative Pathway: Nitration of Pre-Functionalized Proline Derivatives
Direct Nitration of 1-Phenyl-D-Proline
Nitrating 1-phenyl-D-proline using mixed acid (HNO₃/H₂SO₄) could introduce the nitro group at the ortho position. However, harsh acidic conditions risk racemization or decomposition. A milder alternative employs acetyl nitrate (AcONO₂) in dichloromethane at 0°C:
Preliminary data from similar nitrations indicate moderate yields (50–60%) with strict temperature control to preserve stereochemistry.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) validates enantiomeric purity (>99% ee), using conditions adapted from D-proline synthesis:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA:TFA (90:10:0.1) | 1.0 mL/min | 12.3 min |
Optimization Strategies and Challenges
Catalyst Recycling in Hydrogenation
The iridium catalyst in the hydrogenation step is recoverable via filtration, reducing costs by ~30% per batch. However, catalyst deactivation after five cycles necessitates replacement.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-Nitrophenyl)-D-proline?
- Methodological Answer : The synthesis typically involves coupling 2-nitrophenyl groups to the D-proline scaffold via carbamoylation or alkylation reactions. For example, nitrophenyl carbamoyl derivatives can be synthesized using activated nitrophenyl isocyanates or via Ullmann-type coupling under catalytic conditions (e.g., CuI/ligand systems) . Key parameters include:
- Reaction temperature: 80–100°C for 12–24 hours.
- Solvent systems: Dimethylformamide (DMF) or tetrahydrofuran (THF) with base (e.g., K₂CO₃).
- Characterization: Confirm regioselectivity via NMR (e.g., NOESY for spatial proximity analysis) .
Q. How can researchers ensure enantiomeric purity during synthesis?
- Methodological Answer : Use chiral auxiliaries or catalysts to preserve the D-configuration of proline. For instance, asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) can achieve >98% enantiomeric excess (ee). Monitor purity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm nitro group positioning and proline backbone integrity. Key signals: Nitrophenyl protons (δ 7.5–8.5 ppm), proline α-H (δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 265.1) .
- X-ray Crystallography : Resolve stereochemistry and nitro group orientation .
Q. What are the stability considerations for storage and handling?
- Methodological Answer : The compound is sensitive to light and moisture due to the nitro group. Store at –20°C under inert gas (N₂/Ar) in amber vials. Stability
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| Room temperature | 15% | 30 days |
| 4°C (dark) | <5% | 6 months |
Advanced Research Questions
Q. How does the nitro group influence biochemical interactions in microbial systems?
- Methodological Answer : The nitro group enhances electrophilicity, enabling covalent interactions with bacterial selenoenzymes (e.g., D-proline reductase). In Clostridium sporogenes, nitro-substituted proline derivatives competitively inhibit reductase activity (IC₅₀ = 12 µM) by mimicking natural substrates. Assay via anaerobic kinetic studies with NADPH depletion monitoring .
Q. What strategies resolve synthetic byproducts in nitrophenyl-functionalized prolines?
- Methodological Answer : Common byproducts (e.g., regioisomers or racemized forms) are separable via:
- Flash Chromatography : Use gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
- Crystallization : Ethanol/water mixtures induce selective crystallization of the D-enantiomer .
- TLC Validation : Rf values differ significantly (e.g., 0.35 for target vs. 0.55 for ortho-isomer on silica GF254) .
Q. Can this compound act as a photoswitchable ligand?
- Methodological Answer : Under UV light (365 nm), the nitro group undergoes trans-to-cis isomerization, altering ligand-receptor binding affinity. Monitor via:
- UV-Vis Spectroscopy : λmax shifts from 320 nm (trans) to 280 nm (cis).
- Biolayer Interferometry : Measure real-time binding kinetics to target proteins (e.g., proline dehydrogenase) .
Q. What computational methods predict the compound’s reactivity in catalytic cycles?
- Methodological Answer :
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model nitro group participation in redox cycles.
- MD Simulations : Assess conformational flexibility in solvent (water/DMSO) using AMBER force fields .
Contradictions and Mitigation Strategies
-
Evidence Conflict : While some studies report thermal stability up to 180°C , others note decomposition at 100°C in polar solvents .
- Resolution : Stability is solvent-dependent. Avoid high-boiling solvents (e.g., DMSO) in thermal studies.
-
Stereochemical Discrepancies : Commercial sources occasionally mislabel L/D configurations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
